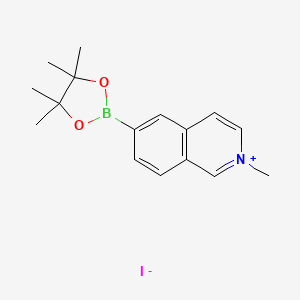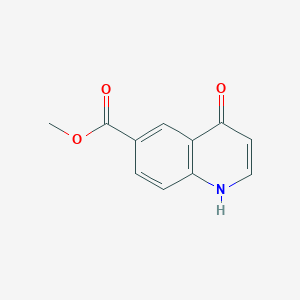
N-Methyl-N-(3-thien-2-ylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is a chemical compound with the molecular formula C12H13NS . It has a molecular weight of 203.30 g/mol . It is also known by other names such as “methyl 3-thiophen-2-yl phenyl methyl amine”, “methanamine”, “n-3-2-thienyl phenyl methylene”, and “n-methyl-1-3-thiophen-2-yl phenyl methanamine” among others .
Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(3-thien-2-ylbenzyl)amine” can be represented by the SMILES notation: CNCC1=CC=CC(=C1)C1=CC=CS1 . This notation provides a way to represent the structure of the molecule in text format.Physical And Chemical Properties Analysis
“N-Methyl-N-(3-thien-2-ylbenzyl)amine” has a molecular weight of 203.30 g/mol . Its InChI Key is BIULJOFRQMLCQK-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the data.Applications De Recherche Scientifique
Photodynamic Therapy
Lastly, N-Methyl-N-(3-thien-2-ylbenzyl)amine could be investigated for its use in photodynamic therapy (PDT). Compounds with thiophene rings can act as photosensitizers, which, upon activation by light, produce reactive oxygen species that can kill cancer cells.
Each of these applications leverages the unique chemical structure of N-Methyl-N-(3-thien-2-ylbenzyl)amine , demonstrating the compound’s versatility in scientific research. It’s important to note that while these applications are based on the compound’s chemical properties, actual usage would require extensive research and validation to ensure efficacy and safety .
Safety and Hazards
“N-Methyl-N-(3-thien-2-ylbenzyl)amine” is known to cause severe skin burns and eye damage. It is harmful if swallowed and causes serious eye damage . Safety measures include not inducing vomiting if swallowed, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
N-methyl-1-(3-thiophen-2-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULJOFRQMLCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594530 |
Source


|
| Record name | N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(3-thien-2-ylbenzyl)amine | |
CAS RN |
859833-20-8 |
Source


|
| Record name | N-Methyl-1-[3-(thiophen-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the interaction between N-Methyl-N-(3-thien-2-ylbenzyl)amine and Escherichia coli DsbA?
A1: DsbA is a key enzyme in Escherichia coli, responsible for catalyzing disulfide bond formation in proteins. Understanding how small molecules, like N-Methyl-N-(3-thien-2-ylbenzyl)amine, interact with DsbA can provide valuable insights into the enzyme's function and potentially lead to the development of novel antibacterial agents. The study "Crystal structure of Escherichia coli DsbA in complex with {N}-methyl-1-(3-thiophen-2-ylphenyl)methanamine" [] investigates this interaction at a molecular level using X-ray crystallography.
Q2: What information does the crystal structure provide about the interaction?
A2: The crystal structure from the study [] reveals the specific binding site of N-Methyl-N-(3-thien-2-ylbenzyl)amine within the active site of DsbA. This information is crucial for understanding the potential inhibitory effects of the compound on DsbA activity. Further analysis of the structure can shed light on the key molecular interactions, such as hydrogen bonding or hydrophobic interactions, that contribute to the binding affinity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)









